molecular formula C23H23N3O5 B2386899 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 1207010-35-2

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B2386899
CAS No.: 1207010-35-2
M. Wt: 421.453
InChI Key: LEIDXTWGARNNPC-UHFFFAOYSA-N
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Description

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a synthetic compound that features a quinoline core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 3,4,5-trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the 3,4,5-trimethoxyphenyl group:

    Quinoline core synthesis: The quinoline ring can be synthesized via a Skraup or Friedländer quinoline synthesis.

    Final assembly: The final step involves the coupling of the quinoline core with the 1,2,4-oxadiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core, leading to different reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or phenyl rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Quinoline derivatives: Compounds with a quinoline core, such as chloroquine or quinine, have well-known biological activities.

    1,2,4-oxadiazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal chemistry applications.

Uniqueness

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is unique due to its combination of the quinoline core, 1,2,4-oxadiazole ring, and trimethoxyphenyl group. This unique structure imparts specific biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-5-10-26-13-16(20(27)15-8-6-7-9-17(15)26)23-24-22(25-31-23)14-11-18(28-2)21(30-4)19(12-14)29-3/h6-9,11-13H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIDXTWGARNNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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